molecular formula C16H15N3OS B5801004 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B5801004
M. Wt: 297.4 g/mol
InChI Key: LJTLALIWKKQAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been proposed that this compound may exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments include its high potency and specificity for certain cellular processes. Additionally, this compound is relatively easy to synthesize and has good stability. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for use in certain cell types or in vivo models. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further elucidate the mechanism of action of this compound. This could involve investigating its effects on specific signaling pathways and identifying the downstream targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in various disease models. This could involve testing its efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases. Finally, future research could focus on developing new derivatives of this compound with improved potency and specificity for certain cellular processes.

Synthesis Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the reaction of 2-aminobenzothiazole with 2,3-dimethylindan-1,3-dione in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes. It has been used in research related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-16(2)7-12-10(13(20)8-16)9-17-19(12)15-18-11-5-3-4-6-14(11)21-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTLALIWKKQAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.